5-Borono-2-hydroxybenzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-borono-2-hydroxybenzoic acid typically involves the introduction of a boronic acid group into the salicylic acid structure. One common method is the direct borylation of salicylic acid using boron reagents under specific conditions. For instance, the reaction can be carried out using boron tribromide (BBr3) in an inert atmosphere, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves scalable processes that ensure high yield and purity. One such method includes the use of dimethyl terephthalate as a starting material, which undergoes a series of reactions including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These steps are optimized to produce the compound efficiently on a large scale.
Chemical Reactions Analysis
Types of Reactions
5-Borono-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boric acid derivatives.
Reduction: Reduction reactions can modify the boronic acid group to produce different functional groups.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boric acid, while substitution reactions can produce various substituted salicylic acid derivatives .
Scientific Research Applications
5-Borono-2-hydroxybenzoic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 5-borono-2-hydroxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is particularly significant in the inhibition of serine proteases, where the boronic acid group mimics the transition state of the enzyme’s natural substrate .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxybenzoic acid: This compound has a bromine atom instead of a boronic acid group.
2-Amino-5-hydroxybenzoic acid: This compound has an amino group instead of a boronic acid group.
Uniqueness
5-Borono-2-hydroxybenzoic acid is unique due to its boronic acid group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in applications requiring specific interactions with enzymes and other molecular targets .
Properties
IUPAC Name |
5-borono-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BO5/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,9,12-13H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIWUEDFDMUMRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)O)C(=O)O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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